molecular formula C7H15ClN2O B1442008 N-Allyl-2-amino-2-methylpropanamide hydrochloride CAS No. 1220018-73-4

N-Allyl-2-amino-2-methylpropanamide hydrochloride

Cat. No. B1442008
M. Wt: 178.66 g/mol
InChI Key: RDNYXENXOMBHRX-UHFFFAOYSA-N
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Description

N-Allyl-2-amino-2-methylpropanamide hydrochloride, also known as AMPAH, is a versatile organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of 101-103°C. AMPAH is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. AMPAH is also a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. AMPAH is used in a variety of scientific research applications, including the study of neurological disorders, drug development, and the study of neurotransmitter systems.

Scientific Research Applications

1. Porous Hydrogel Preparation

A study by Zhang, H., Yu, M., Zhang, H., & Bai, L. (2016) explored the use of allylamine hydrochloride, related to N-Allyl-2-amino-2-methylpropanamide hydrochloride, in the preparation of porous hydrogels. These hydrogels demonstrated the ability to remove phosphorus ions from simulated gastroenteric environments and showed potential applications in the treatment of hyperphosphatemia, as well as in environmental management and wastewater treatment (Zhang, H. et al., 2016).

2. Enhanced Oil Recovery

Gou, S., He, Y., Zhou, L., Zhao, P., Zhang, Q., Li, S., & Guo, Q. (2015) reported on a hydrophobic acrylamide copolymer containing N-allyl-2-(2,4-dichlorophenoxy) acetamide. This copolymer exhibited significant enhancement in the viscosity of aqueous solutions and improved temperature tolerance, suggesting its potential application in enhanced oil recovery, particularly in high-temperature and high-salinity reservoirs (Gou, S. et al., 2015).

3. Polymerization and Characterization

Meunier, F., Elaissari, A., & Pichot, C. (1995) conducted a study on the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using 2-aminoethyl-methacrylate hydrochloride, which is structurally similar to N-Allyl-2-amino-2-methylpropanamide hydrochloride. They found that the concentration of the aminoethyl-methacrylate hydrochloride played a major role in polymerization kinetics and particle nucleation (Meunier, F. et al., 1995).

4. Copolymerization in Aqueous Media

Liu, X., Jiang, W., Gou, S., Ye, Z., Feng, M., Lai, N., & Liang, L. (2013) synthesized water-soluble copolymers based on acrylamide and β-cyclodextrin derivatives, including mono-6-(allyl amino)-β-cyclodextrin. These copolymers showed improved properties such as temperature-tolerance, shear-tolerance, and salt-resistance compared to partially hydrolyzed polyacrylamide, highlighting their potential in various applications including oil recovery (Liu, X. et al., 2013).

properties

IUPAC Name

2-amino-2-methyl-N-prop-2-enylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4H,1,5,8H2,2-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNYXENXOMBHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-2-amino-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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